

Preclinical pharmacodynamics of SH1573

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An In-Depth Technical Guide on the Preclinical Pharmacodynamics of SH1573

Introduction

SH1573 is a novel, orally bioavailable small-molecule inhibitor of mutant isocitrate dehydrogenase 2 (mIDH2), specifically targeting the R140Q mutation commonly found in Acute Myeloid Leukemia (AML).[1][2] AML is the most prevalent form of acute leukemia in adults, and approximately 20% of patients harbor IDH2 mutations, which contribute to the pathogenesis of the disease through the production of the oncometabolite 2-hydroxyglutarate (2-HG).[1] SH1573 has been developed as a targeted therapy to counteract the effects of this mutation. This document provides a comprehensive overview of the preclinical pharmacodynamic properties of SH1573, detailing its mechanism of action, in vitro and in vivo efficacy, and the experimental protocols used for its evaluation. The data presented herein supported the approval of SH1573 for clinical trials.[1][2]

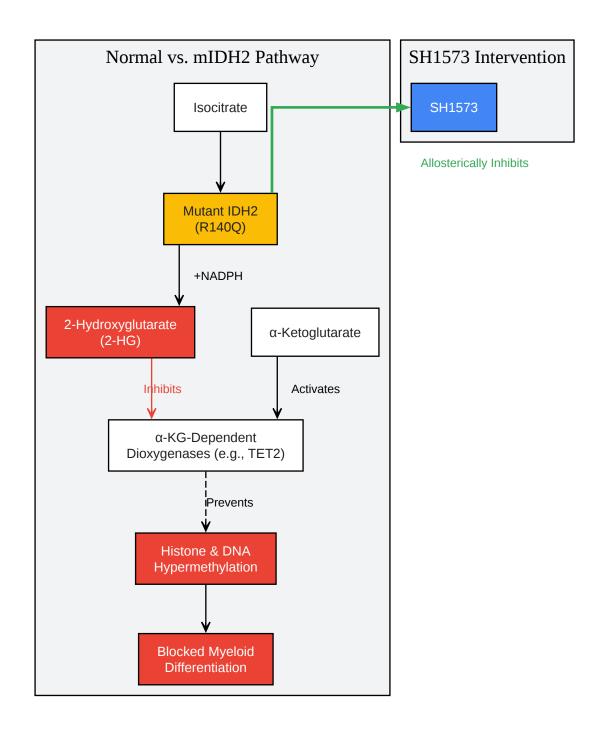
Mechanism of Action

The enzyme isocitrate dehydrogenase 2 (IDH2) plays a crucial role in the citric acid cycle. Mutations in IDH2, such as R140Q, confer a neomorphic enzymatic activity, causing the reduction of α -ketoglutarate (α -KG) to 2-hydroxyglutarate (2-HG).[3][4] The accumulation of 2-HG competitively inhibits α -KG-dependent dioxygenases, including histone and DNA demethylases (like TET2), leading to widespread hypermethylation.[4][5] This epigenetic alteration results in a block of myeloid differentiation, a hallmark of AML.[3][4]

SH1573 functions as a potent and selective allosteric inhibitor of the mIDH2 R140Q protein.[1] [2] Molecular docking studies suggest that **SH1573** binds to a novel allosteric site, distinct from



the dimer interface targeted by the first-generation mIDH2 inhibitor enasidenib (AG-221).[2] This unique binding mode may offer an advantage in overcoming potential resistance mechanisms associated with mutations at the enasidenib binding site.[2] By inhibiting the mutated enzyme, **SH1573** effectively lowers the intracellular and systemic levels of 2-HG, thereby restoring normal epigenetic regulation and promoting the differentiation of leukemic blasts into mature granulocytes.[1][2][4]





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Caption: Mechanism of **SH1573** in mIDH2-mutated cells.

In Vitro Pharmacodynamics

The primary pharmacodynamic effect of **SH1573** in vitro is the dose-dependent inhibition of 2-HG production in cancer cell lines harboring IDH2 mutations. This activity leads to the induction of cellular differentiation.

Quantitative Data: Inhibition of 2-HG Production

The inhibitory potency of **SH1573** was assessed across various mIDH2 cell lines, demonstrating strong and selective activity, particularly against the R140Q mutation.

Cell Line	IDH2 Mutation	IC₅₀ (2-HG Inhibition)
TF-1	R140Q	25.3 nmol/L[2]
U87-MG	R140Q	0.27 μmol/L[2]
U87-MG	R172K	0.053 μmol/L[2]
SW1353	R172S	4.51 μmol/L[2]

Experimental Protocol: In Vitro 2-HG Inhibition Assay

- Cell Culture: Mutant IDH2 cell lines (e.g., TF-1, U87-MG) were cultured in appropriate media supplemented with fetal bovine serum and antibiotics under standard conditions (37 °C, 5% CO₂).
- Compound Treatment: Cells were seeded into multi-well plates and allowed to adhere overnight. Subsequently, cells were treated with a serial dilution of SH1573 or vehicle control (DMSO) for a specified period (e.g., 72-96 hours).
- Metabolite Extraction: After incubation, the cell culture medium was collected, and intracellular metabolites were extracted from the cells using a methanol/water solution.



- 2-HG Quantification: The concentration of 2-HG in both the medium and cell lysates was quantified using a sensitive analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).
- Data Analysis: The 2-HG levels were normalized to the cell number or total protein content.
 The half-maximal inhibitory concentration (IC₅₀) was calculated by fitting the dose-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

In Vivo Pharmacodynamics

The in vivo anti-tumor effects of **SH1573** were evaluated in a patient-derived xenograft (PDX) model of AML, which closely mimics human disease. The primary endpoints were the reduction of 2-HG levels, induction of tumor cell differentiation, and overall survival.

Quantitative Data: In Vivo Efficacy in AML PDX Model

Parameter	Vehicle Control	SH1573 (45 mg/kg)	AG-221 (45 mg/kg)
Median Survival	Shorter	Significantly Prolonged[2]	Prolonged (less effective than SH1573)[2]
Tumor Cell Differentiation	Baseline	Dose-dependent increase in CD15+ cells[2]	Increase in CD15 ⁺ cells[2]
2-HG Levels (Blood, Spleen, Bone Marrow)	High	Dose-dependent reduction[2]	Reduction

Note: The primary efficacy of **SH1573**, similar to other mIDH2 inhibitors, is not achieved through direct cytotoxicity or reduction in tumor burden, but by reversing the differentiation block.[2]

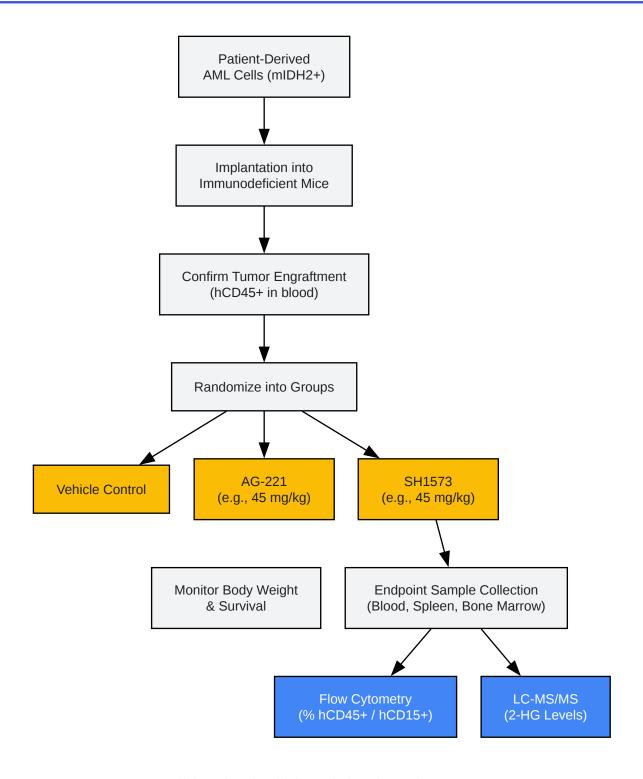
Experimental Protocol: AML PDX Model Efficacy Study

 Model Generation: Patient-derived AML cells harboring the mIDH2 R140Q mutation were intravenously implanted into immunodeficient mice (e.g., NOD/SCID).



- Tumor Engraftment: Engraftment was confirmed by monitoring the percentage of human
 CD45+ (hCD45+) cells in the peripheral blood of the mice via flow cytometry.
- Treatment Groups: Once sufficient engraftment was achieved, mice were randomized into treatment cohorts: Vehicle control, SH1573 (at various doses, e.g., 45 mg/kg), and a comparator arm (e.g., AG-221).
- Drug Administration: The compounds were administered orally, once daily, for a defined period (e.g., 18 days).[2]
- Monitoring and Endpoints:
 - Survival: Mice were monitored daily, and overall survival was recorded.
 - Body Weight: Body weight was measured regularly as an indicator of toxicity.
 - Pharmacodynamic Assessments: At the end of the treatment period (and at various time points), samples of peripheral blood, spleen, and bone marrow were collected.
- Sample Analysis:
 - Flow Cytometry: Samples were analyzed to determine the proportion of differentiated tumor cells (hCD45+ hCD15+) among the total human leukemic cell population (hCD45+).
 - LC-MS/MS: 2-HG levels in plasma, spleen, and bone marrow were quantified to confirm target engagement.





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Caption: Experimental workflow for the in vivo evaluation of SH1573.

Safety and Selectivity



Preclinical safety assessments demonstrated that **SH1573** is well-tolerated. It showed no significant adverse effects on the respiratory, cardiovascular, or central nervous systems.[1][2] Importantly, **SH1573** exhibited a favorable drug-drug interaction profile, as it did not inhibit key cytochrome P450 enzymes (like CYP2D6) or drug transporters (P-gp, OAT1, OCT2, MDR1), suggesting a lower risk of interactions with co-administered medications compared to AG-221. [2]

Conclusion

The preclinical pharmacodynamic profile of **SH1573** demonstrates it to be a potent, selective, and effective inhibitor of the mIDH2 R140Q enzyme. It successfully reduces the oncometabolite 2-HG, reverses the associated block in myeloid differentiation in vitro and in vivo, and prolongs survival in a clinically relevant PDX model of AML.[1][2] Its distinct allosteric binding mechanism and favorable safety profile highlight its potential as a valuable therapeutic agent for patients with mIDH2-mutated AML.[2] These comprehensive preclinical studies provided a strong rationale for its advancement into clinical development.[1]

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